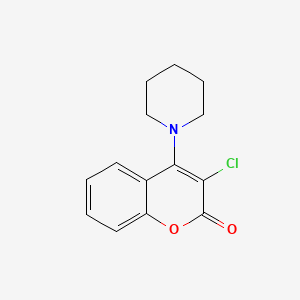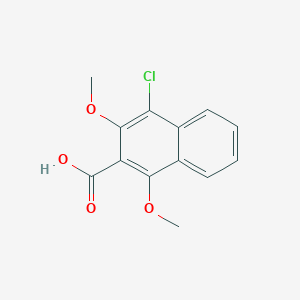
4-Chloro-1,3-dimethoxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthoic acid, characterized by the presence of chlorine and methoxy groups on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethoxy-2-naphthoic acid typically involves the chlorination of 1,3-dimethoxy-2-naphthoic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,3-dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of naphthoquinones.
Coupling: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-Chloro-1,3-dimethoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-1,3-dimethoxy-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-naphthoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-naphthoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,4-Dihydroxy-2-naphthoic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and biological activity.
Uniqueness
4-Chloro-1,3-dimethoxy-2-naphthoic acid is unique due to the combination of chlorine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11ClO4 |
|---|---|
Peso molecular |
266.67 g/mol |
Nombre IUPAC |
4-chloro-1,3-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
YMBIBPLUKYEVGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=CC=CC=C21)Cl)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



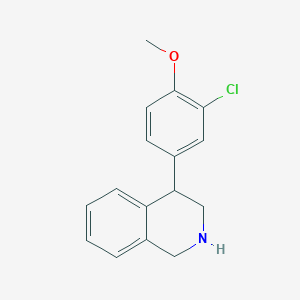
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
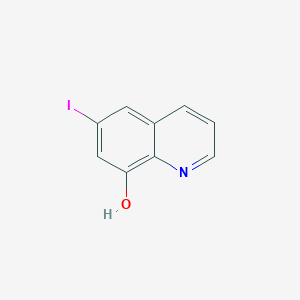
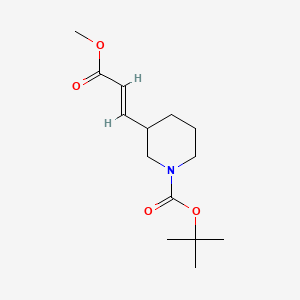
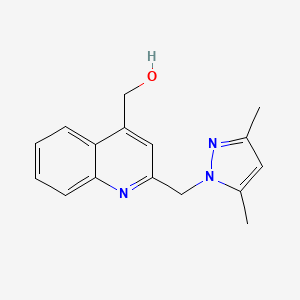


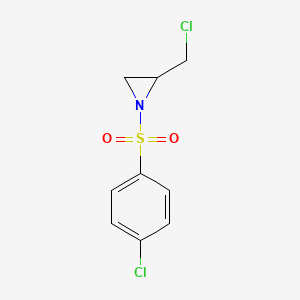
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

